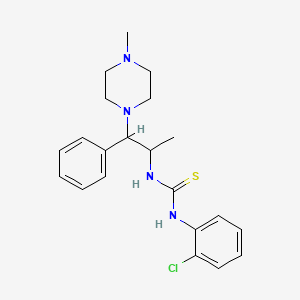

1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Description

This compound is a thiourea derivative featuring a 2-chlorophenyl group and a complex substituent comprising a 4-methylpiperazine moiety attached to a propan-2-yl-phenyl scaffold. The 4-methylpiperazine group may enhance solubility and bioavailability, while the 2-chlorophenyl moiety could influence electronic properties and binding interactions.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4S/c1-16(23-21(27)24-19-11-7-6-10-18(19)22)20(17-8-4-3-5-9-17)26-14-12-25(2)13-15-26/h3-11,16,20H,12-15H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFJCKIMYLSMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenyl isothiocyanate with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to yield corresponding amines or thiols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or thiols.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to thiourea derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiourea derivatives can inhibit tumor growth in A549 human lung adenocarcinoma and MCF-7 human breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Thiourea derivatives have demonstrated antimicrobial activity against several pathogens. The presence of the piperazine moiety enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.

Neuropharmacological Effects

The piperazine component in the structure suggests potential applications in treating neurological disorders. Research has highlighted the role of piperazine derivatives in modulating neurotransmitter systems, which could be beneficial for conditions like anxiety and depression.

Polymer Chemistry

Thiourea compounds are used as monomers in synthesizing polymers with desirable thermal and mechanical properties. For example, phenylthiourea derivatives are incorporated into polymer backbones to enhance thermal stability and chemical resistance. These polymers find applications in coatings and adhesives due to their excellent performance under harsh conditions.

Corrosion Inhibition

Studies have shown that thiourea derivatives can effectively inhibit corrosion in metals when exposed to acidic environments. Their ability to form protective films on metal surfaces makes them valuable in industrial applications where metal integrity is critical.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Frignani et al. (2007) | Corrosion Inhibition | Demonstrated that phenylthiourea derivatives significantly reduce corrosion rates on steel in acidic media. |

| Magdy et al. (2015) | Thermal Stabilization | Reported enhanced thermal stability of PVC when modified with thiourea compounds, suggesting potential for broader polymer applications. |

| Deutschmann et al. (2016) | Polymer Synthesis | Developed polythiourea materials with improved solubility and processability, paving the way for new industrial applications. |

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the thiourea moiety can form hydrogen bonds with amino acid residues in the active site of an enzyme, inhibiting its function.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other notable effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A related thiourea compound showed IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating strong antiproliferative activity . The compound's selectivity towards cancer cells over normal cells suggests a promising therapeutic window.

Antimicrobial Activity

Thioureas are also recognized for their antimicrobial properties. Studies indicate that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Research Findings : A series of thiourea compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range against pathogenic strains . This suggests that this compound may possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory potential of thioureas has been explored in various studies. These compounds can modulate inflammatory pathways, potentially offering relief in conditions characterized by excessive inflammation.

- Evidence : Thiourea derivatives have shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism by which they could be utilized in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; IC50 values: 3–14 µM | |

| Antimicrobial | Potent against Gram-positive/negative bacteria | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

The biological activities of thioureas are often attributed to their ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and gene expression, thereby influencing cellular processes like proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea, and how can coupling agents improve reaction efficiency?

- Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, using HOBt (hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF with triethylamine as a base has proven effective for analogous thiourea derivatives . Optimize stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to carboxylic acid derivatives) and reaction times (typically 12–24 hours under nitrogen) to enhance yield and purity.

Q. How can structural characterization of this thiourea derivative be performed to confirm its identity and purity?

- Answer : Use a combination of techniques:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar thiourea compounds .

- Spectroscopy : Employ H/C NMR to verify substituent positions (e.g., 2-chlorophenyl and 4-methylpiperazine moieties) and FT-IR to identify thiourea C=S stretches (~1250–1350 cm) .

- Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound across different assays?

- Answer :

- Assay standardization : Control variables like solvent (e.g., DMSO concentration ≤0.1%), temperature, and cell line/pathogen strain (e.g., ATCC-certified cultures).

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing the 4-methylpiperazine group with morpholine) to isolate pharmacophoric contributions .

- Dose-response validation : Use Hill slope analysis to distinguish true efficacy from assay-specific artifacts .

Q. How can the environmental fate and ecotoxicological risks of this compound be evaluated in long-term studies?

- Answer :

- Environmental persistence : Measure hydrolysis/photolysis rates under simulated sunlight (e.g., 300–800 nm UV-Vis irradiation) and pH variations (4–10) to estimate half-lives .

- Bioaccumulation potential : Use log (octanol-water partition coefficient) predictions via HPLC-derived retention times .

- Toxicity profiling : Conduct Daphnia magna or Danio rerio assays at environmentally relevant concentrations (e.g., 0.1–10 μM) to assess acute/chronic effects .

Q. What computational approaches are suitable for predicting the binding interactions of this thiourea derivative with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D or serotonin 5-HT) based on piperazine-thiourea pharmacophores .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability of hydrogen bonds with key residues .

- Free energy calculations : Apply MM-GBSA to quantify binding affinities and prioritize synthetic targets .

Methodological Considerations

Q. How should researchers design experiments to optimize the synthetic yield and scalability of this compound?

- Answer :

- Design of experiments (DoE) : Use fractional factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (0–25°C), and coupling agent ratios .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) to isolate high-purity product (>95%) .

- Scale-up validation : Monitor exotherms and mixing efficiency in batch reactors to prevent byproduct formation during gram-scale synthesis .

Q. What analytical techniques are critical for detecting and quantifying degradation products in stability studies?

- Answer :

- HPLC-DAD/MS : Use C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients to separate degradation products. Monitor UV absorption at 254 nm and confirm masses via Q-TOF .

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (3% HO) to identify labile functional groups (e.g., thiourea hydrolysis to urea) .

Data Interpretation and Theoretical Frameworks

Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity results?

- Answer :

- ADME profiling : Measure permeability (Caco-2 assay), metabolic stability (microsomal incubation), and plasma protein binding to identify bioavailability bottlenecks .

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding kinetics and stoichiometry .

- Off-target screening : Perform kinase panel assays to rule out promiscuous inhibition .

Q. What theoretical frameworks are applicable for studying the compound’s mechanism of action in complex biological systems?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.